2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride

描述

Structural Identification and IUPAC Nomenclature

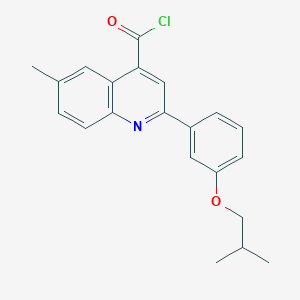

The compound’s systematic name, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride , adheres to IUPAC guidelines for polycyclic systems. Key structural features include:

- Quinoline core : A bicyclic system comprising a benzene ring fused to a pyridine ring.

- Substituents :

- Isobutoxy group (-OCH2CH(CH3)2) at position 3 of the phenyl ring attached to quinoline’s C2.

- Methyl group (-CH3) at quinoline’s C6.

- Carbonyl chloride (-COCl) at quinoline’s C4.

Historical Context in Quinoline Derivative Research

Quinoline chemistry traces back to 1834, when Friedlieb Ferdinand Runge isolated quinoline from coal tar. The Friedländer synthesis (1882) later enabled systematic quinoline derivatization, pivotal for compounds like this. Key milestones:

- Medicinal applications : Quinine (antimalarial) and ciprofloxacin (antibiotic) underscored quinoline’s pharmacological potential.

- Synthetic advancements : Methods like the Conrad-Limpach and Doebner-Miller syntheses allowed tailored substitutions.

- Modern relevance : This compound’s design leverages isobutoxy and methyl groups to optimize steric and electronic properties for materials or drug intermediates.

Positional Isomerism in Substituted Quinoline Carbonyl Chlorides

Positional isomerism significantly impacts physicochemical properties. For this compound:

- Substituent positioning :

Table 2: Isomeric Comparisons of Selected Quinoline Carbonyl Chlorides

The 2-(3-isobutoxyphenyl)-6-methyl configuration minimizes steric clashes compared to bulkier C7 or C8 substituents, enhancing synthetic feasibility. Friedländer or Skraup syntheses often yield such isomers selectively via controlled cyclization.

属性

IUPAC Name |

6-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-6-4-5-15(10-16)20-11-18(21(22)24)17-9-14(3)7-8-19(17)23-20/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODDZNJAKPYAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163295 | |

| Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-97-3 | |

| Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Quinoline Core

The quinoline scaffold is typically synthesized via the Friedländer synthesis , a well-established condensation reaction involving an aniline derivative and a carbonyl compound (usually a ketone or aldehyde) under acidic or basic catalysis.

- Reaction Conditions :

- Catalysts: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide)

- Solvents: Ethanol, toluene, or acetic acid

- Temperature: Reflux conditions (80–120 °C)

- Mechanism : Condensation followed by cyclization and dehydration to form the quinoline ring system.

This method efficiently constructs the 6-methylquinoline core, which serves as the backbone for further functionalization.

Introduction of the 3-Isobutoxyphenyl Group at Position 2

Attachment of the 3-isobutoxyphenyl substituent at the 2-position of quinoline is achieved through cross-coupling reactions , most notably Suzuki-Miyaura coupling , or via nucleophilic aromatic substitution depending on starting materials.

- Typical Route :

- Preparation of a 2-halogenated quinoline intermediate (e.g., 2-bromo-6-methylquinoline)

- Synthesis or procurement of 3-isobutoxyphenyl boronic acid or ester

- Palladium-catalyzed Suzuki coupling to form the 2-(3-isobutoxyphenyl)quinoline

- Catalysts and Reagents : Pd(PPh3)4 or Pd(dppf)Cl2, base (e.g., K2CO3), solvents like dioxane or toluene/water mixtures

- Temperature : 80–100 °C under inert atmosphere (N2 or Ar)

- Advantages : High regioselectivity, mild conditions, and tolerance to functional groups.

Alternatively, alkylation of a phenol precursor with isobutyl bromide can be performed prior to coupling to introduce the isobutoxy group.

Introduction of the Carbonyl Chloride Group at Position 4

The carbonyl chloride is introduced by converting a quinoline-4-carboxylic acid intermediate to the corresponding acid chloride.

- Common Reagents :

- Thionyl chloride (SOCl2)

- Oxalyl chloride ((COCl)2)

- Phosphorus pentachloride (PCl5)

- Reaction Conditions :

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: 0 °C to room temperature

- Time: 1–4 hours

- Notes :

- Excess reagent is often used to drive the reaction to completion

- Reaction monitored by disappearance of the acid peak (IR spectroscopy) and appearance of acid chloride peak

- Careful control prevents hydrolysis or side reactions.

Detailed Synthetic Route Summary

| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | Friedländer synthesis | 2-Amino-4-methylacetophenone + aldehyde | Acid/base catalyst | Reflux in ethanol or acetic acid | 6-Methylquinoline-4-carboxylic acid |

| 2 | Halogenation | 6-Methylquinoline-4-carboxylic acid | NBS or Br2 (for bromination) | Controlled temperature | 2-Bromo-6-methylquinoline-4-carboxylic acid |

| 3 | Suzuki coupling | 2-Bromo-6-methylquinoline + 3-isobutoxyphenylboronic acid | Pd catalyst, K2CO3 base | 80–100 °C, inert atmosphere | 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid |

| 4 | Conversion to acid chloride | 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid | Thionyl chloride or oxalyl chloride | 0 °C to RT, anhydrous solvent | 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride |

Research Findings and Optimization Notes

-

- Friedländer synthesis yields improve with controlled pH and solvent choice; ethanol often provides better solubility and reaction rates.

- Suzuki coupling efficiency depends on the purity of boronic acid and catalyst loading; use of Pd(dppf)Cl2 has shown higher turnover numbers.

- Acid chloride formation proceeds quantitatively under anhydrous conditions; prolonged reaction times or excess reagent may lead to side products.

-

- Intermediate quinoline carboxylic acids are purified by recrystallization or column chromatography.

- Final acid chloride is sensitive to moisture; purification is typically done by distillation under reduced pressure or precipitation.

-

- IR spectroscopy confirms acid chloride formation (sharp peak near 1800 cm^-1).

- NMR spectroscopy confirms substitution pattern and integrity of the quinoline core.

- Mass spectrometry verifies molecular weight and purity.

Summary Table of Key Reagents and Conditions

| Transformation | Reagents/Conditions | Notes |

|---|---|---|

| Quinoline core formation | Acid/base catalyst, reflux ethanol | Friedländer synthesis |

| Halogenation (for coupling) | NBS or Br2, controlled temp | Introduces 2-bromo substituent |

| Suzuki coupling | Pd catalyst, K2CO3, dioxane/water | Coupling with 3-isobutoxyphenyl boronic acid |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | Anhydrous solvent, 0 °C to RT |

化学反应分析

Types of Reactions

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides and dihydroquinolines.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the formation of the carbonyl chloride group.

Aniline and Acrolein: Used in the Doebner–von Miller reaction to form the quinoline core.

Friedel-Crafts Alkylation Reagents:

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions with the carbonyl chloride group.

Quinoline N-oxides and Dihydroquinolines: Formed through oxidation and reduction reactions of the quinoline core.

科学研究应用

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with various molecular targets and pathways. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity . The quinoline core can interact with DNA and enzymes, potentially leading to the inhibition of key biological processes .

相似化合物的比较

Table 1: Structural and Commercial Comparison of Quinoline-4-Carbonyl Chlorides

Key Observations :

- Electronic Effects : Chlorine at the 6-position (e.g., in ) enhances electrophilicity of the carbonyl chloride, increasing reactivity toward nucleophiles compared to methyl-substituted analogues .

- Heterocyclic Variations: The furyl substituent () reduces aromaticity and may alter solubility in nonpolar solvents .

Research Findings and Limitations

- Availability Challenges : The target compound’s discontinued status (CymitQuimica) contrasts with structurally simpler analogues like sc-320558, which remain commercially accessible .

- Reactivity Trade-offs : While chlorine substituents enhance electrophilicity (), they also increase susceptibility to hydrolysis, limiting shelf life .

- Synthetic Complexity : Isobutoxy introduction requires multi-step synthesis compared to methoxy or butoxy groups, increasing production costs .

生物活性

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, known for its diverse biological properties, and specific substituents that may enhance its activity against various biological targets.

- Molecular Formula : C₁₉H₁₈ClNO₂

- CAS Number : 1160253-95-1

- IUPAC Name : this compound

The mechanism of action of this compound is primarily attributed to its reactivity due to the carbonyl chloride functional group. This group is highly electrophilic, allowing it to undergo nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and proteins. This reactivity may lead to modifications in biological pathways, potentially inhibiting or modulating enzyme activities.

Anticancer Properties

Recent studies have indicated that quinoline derivatives can exhibit significant anticancer activity. The specific activity of this compound has not been extensively documented; however, related compounds have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. Research suggests that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity. The potential of this compound in this regard remains an area for further investigation.

Comparative Analysis with Similar Compounds

常见问题

Basic: What established synthetic routes are used for 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, and how do reaction parameters affect yield?

Answer:

The synthesis typically involves:

- Friedländer or Gould–Jacob reactions for quinoline core formation, followed by functionalization at the 3-position with isobutoxyphenyl groups .

- Acylation of the carboxylic acid precursor (e.g., 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid) using thionyl chloride (SOCl₂) or oxalyl chloride to form the carbonyl chloride .

Key Parameters:

- Catalyst selection : Transition metals (e.g., Pd) improve regioselectivity in coupling reactions .

- Temperature : Excess heat during acylation can lead to hydrolysis or decomposition; reactions are typically conducted at 0–25°C .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .

Advanced: How can green chemistry principles optimize the synthesis of this compound?

Answer:

- Solvent substitution : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity .

- Catalytic efficiency : Use immobilized catalysts (e.g., silica-supported ZnCl₂) to minimize waste and enable recycling .

- Energy reduction : Employ microwave or ultrasound irradiation to accelerate reaction rates and improve yields (e.g., 20–30% reduction in reaction time) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- NMR :

- IR : Confirms carbonyl chloride presence (C=O stretch at ~1770 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 354.1) .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 3- vs. 4-substituted quinoline derivatives) .

- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environment in complex spectra .

Basic: What stability considerations apply under different storage conditions?

Answer:

- Moisture sensitivity : Hydrolysis of the carbonyl chloride group necessitates anhydrous storage (e.g., molecular sieves, argon atmosphere) .

- Temperature : Store at –20°C to prevent thermal degradation; DSC/TGA analysis shows decomposition onset at 80°C .

- Light exposure : UV-Vis studies indicate photodegradation under direct light; use amber glass vials .

Advanced: What strategies mitigate degradation during kinetic or mechanistic studies?

Answer:

- Inert atmosphere : Conduct reactions in gloveboxes (<1 ppm O₂/H₂O) to prevent hydrolysis .

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress oxidative side reactions .

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate degradation products .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .

Advanced: How to design mechanistic studies for its pharmacological effects?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。